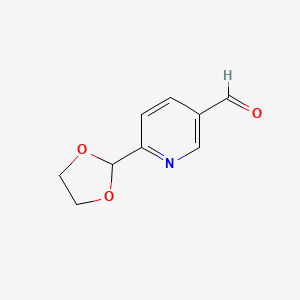
6-(1,3-Dioxolan-2-YL)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Dioxolan-2-YL)nicotinaldehyde is an organic compound that features a nicotinaldehyde moiety attached to a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde typically involves the formation of the 1,3-dioxolane ring through the acetalization of nicotinaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride . The reaction is usually carried out under reflux conditions with the continuous removal of water to drive the equilibrium towards the formation of the dioxolane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(1,3-Dioxolan-2-YL)nicotinaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.
Major Products:
Oxidation: 6-(1,3-Dioxolan-2-YL)nicotinic acid.
Reduction: 6-(1,3-Dioxolan-2-YL)nicotinyl alcohol.
Substitution: this compound imine or hydrazone derivatives.
Applications De Recherche Scientifique
6-(1,3-Dioxolan-2-YL)nicotinaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with primary amines, which are key intermediates in various biochemical pathways . The dioxolane ring provides stability and can act as a protecting group for the aldehyde, allowing selective reactions at other functional groups .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A simpler analog without the nicotinaldehyde moiety, used as a solvent and in polymer chemistry.
1,3-Dioxane: Similar in structure but with a six-membered ring, used in organic synthesis and as a solvent.
Uniqueness: 6-(1,3-Dioxolan-2-YL)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and dioxolane moieties, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
1256819-17-6 |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
6-(1,3-dioxolan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-7-1-2-8(10-5-7)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |
Clé InChI |
CKBGNLYBDWVECH-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















